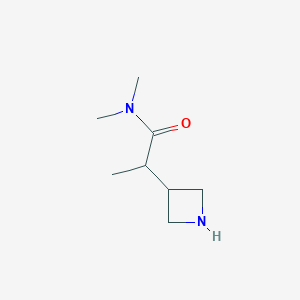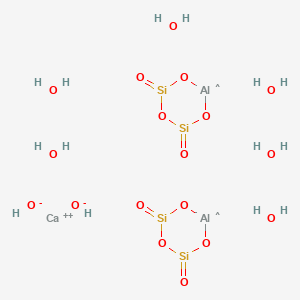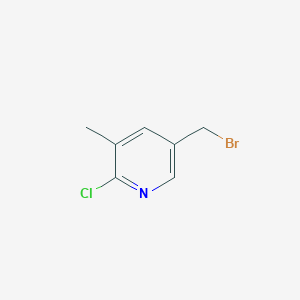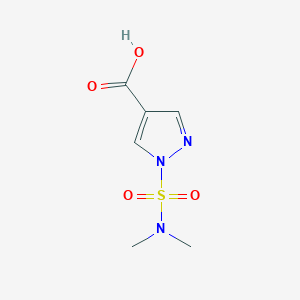![molecular formula C12H12BrFN2O2 B12087795 6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of bromine and fluorine substituents on the imidazo[1,5-a]pyridine core, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Imidazo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.
Introduction of Bromine and Fluorine Substituents: Halogenation reactions are employed to introduce the bromine and fluorine atoms. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination might involve reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through intramolecular cyclization reactions, often under high-temperature conditions or using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the imidazo[1,5-a]pyridine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyridine ring.
Cycloaddition Reactions: The spirocyclic structure may engage in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with various functional groups replacing the halogens, while oxidation could lead to the formation of N-oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its halogen substituents can enhance binding affinity and selectivity in biological systems.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique electronic properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially leading to enhanced biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-Chloro-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a chlorine atom instead of bromine.
6’-Bromo-7’-methyl-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is unique due to the specific combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination is less common compared to other halogenated derivatives, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H12BrFN2O2 |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
6-bromo-7-fluorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c13-9-7(14)6-8-10(17)15-12(16(8)11(9)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17) |
Clé InChI |
MJEHICJCTFHIPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NC(=O)C3=CC(=C(C(=O)N23)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B12087713.png)
![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)




![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

